5-Cyclopropylpicolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-5-9-4-3-8(6-11-9)7-1-2-7/h3-4,6-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYPERFVXHAWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647749 | |

| Record name | 5-Cyclopropylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188918-74-3 | |

| Record name | 5-Cyclopropylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyclopropylpicolinonitrile: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Cyclopropylpicolinonitrile, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Its unique structural combination of a pyridine ring, a cyano group, and a cyclopropyl moiety bestows it with desirable physicochemical and pharmacological properties. This document will delve into the core chemical properties, structural elucidation, and synthetic methodologies pertinent to this molecule, offering valuable insights for its application in research and development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₉H₈N₂ and a molecular weight of 144.17 g/mol , possesses a distinct molecular architecture that is key to its utility.[1] The structure features a pyridine ring substituted at the 2-position with a nitrile group and at the 5-position with a cyclopropyl ring.

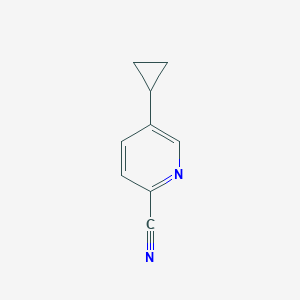

Structural Diagram:

Caption: 2D structure of this compound.

The incorporation of the cyclopropyl group is a strategic choice in medicinal chemistry. This small, strained ring can act as a "metabolic blocker," preventing enzymatic degradation at that position and thereby enhancing the metabolic stability of the parent molecule. Furthermore, the rigid nature of the cyclopropyl ring can help to lock the molecule into a specific conformation, which can be advantageous for binding to a biological target. The nitrile group is a versatile functional handle and a common pharmacophore that can participate in various non-covalent interactions and can be a precursor for other functional groups.

Physicochemical Properties Summary:

| Property | Value | Source |

| CAS Number | 188918-74-3 | [1] |

| Molecular Formula | C₉H₈N₂ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

Note: Experimental data on properties like melting point, boiling point, and solubility are not widely available in public literature, reflecting the compound's status primarily as a research intermediate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the cyclopropyl protons, and the methine proton of the cyclopropyl group. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution. The cyclopropyl protons will be in the upfield region (typically δ 0.5-1.5 ppm), exhibiting complex splitting due to geminal and vicinal coupling. The methine proton attached to the pyridine ring will likely be the most downfield of the cyclopropyl protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the pyridine ring carbons (δ 120-150 ppm), the nitrile carbon (δ 115-125 ppm), and the cyclopropyl carbons (δ 5-20 ppm). The carbon attached to the nitrile group will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹, characteristic of a nitrile group.

-

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹ corresponding to the C-H bonds of the pyridine ring.

-

C-H Stretch (Cyclopropyl): Peaks just below 3000 cm⁻¹ for the C-H bonds of the cyclopropyl ring.

-

C=C and C=N Stretch (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 144. Fragmentation patterns would likely involve the loss of HCN (m/z = 27) from the molecular ion and cleavage of the cyclopropyl ring.

Synthesis of this compound

The synthesis of this compound is not widely documented in standard chemical literature, suggesting it is often prepared as an intermediate for further synthetic steps. A highly plausible and efficient method for its synthesis is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Negishi coupling.

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

A robust method for the synthesis involves the Suzuki-Miyaura cross-coupling of a halogenated picolinonitrile with a cyclopropylboron reagent.[2] The starting material would typically be 5-bromo-2-cyanopyridine or 5-chloro-2-cyanopyridine.

Reaction Scheme:

Caption: Proposed Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis[2])

Objective: To synthesize this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

5-Bromo-2-cyanopyridine

-

Potassium cyclopropyltrifluoroborate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Di(1-adamantyl)-n-butylphosphine (n-BuPAd₂)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Water (degassed)

-

Inert atmosphere glovebox or Schlenk line

-

Microwave vial or reaction tube

Procedure:

-

Reaction Setup: Inside an inert atmosphere glovebox, charge a microwave vial with Pd(OAc)₂ (e.g., 0.01 mmol), n-BuPAd₂ (e.g., 0.015 mmol), potassium cyclopropyltrifluoroborate (e.g., 0.505 mmol), and Cs₂CO₃ (e.g., 1.5 mmol).

-

Addition of Reactants: To the vial, add 5-bromo-2-cyanopyridine (e.g., 0.5 mmol).

-

Solvent Addition: Add toluene (e.g., 2 mL) and degassed water (e.g., 0.2 mL).

-

Reaction: Seal the vial and heat the reaction mixture with stirring. A typical condition could be heating in a microwave reactor at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 30-60 minutes), or conventional heating in an oil bath.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.

Causality in Experimental Choices:

-

Catalyst System: The choice of a bulky, electron-rich phosphine ligand like n-BuPAd₂ is crucial for promoting the oxidative addition of the aryl halide to the palladium center, which is often the rate-limiting step in cross-coupling reactions.

-

Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in activating the boronic acid derivative for transmetalation without causing unwanted side reactions.

-

Solvent System: The biphasic toluene/water system is often used in Suzuki couplings to facilitate the dissolution of both the organic and inorganic reagents.

Applications in Drug Discovery

While specific applications of this compound are not extensively detailed in public literature, its structural motifs are prevalent in a wide range of biologically active molecules. The pyridine core is a common scaffold in pharmaceuticals, and the strategic placement of the cyclopropyl and nitrile groups suggests its potential as a key building block for the synthesis of novel therapeutic agents. It is likely utilized as an intermediate in the synthesis of more complex molecules targeting various diseases.

Safety and Handling

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of medicinal chemistry. Its unique combination of a pyridine core, a metabolically robust cyclopropyl group, and a versatile nitrile handle makes it an attractive starting material for the synthesis of novel drug candidates. The synthetic route via Suzuki-Miyaura cross-coupling offers a reliable and efficient method for its preparation. Further research into the applications and biological activities of derivatives of this compound is warranted and is expected to yield promising results in the development of new therapeutics.

References

- Current time information in Winnipeg, CA. (n.d.).

-

Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

- Lou, S., & Fu, G. C. (2010). NICKEL-CATALYZED ENANTIOSELECTIVE NEGISHI CROSS-COUPLINGS OF RACEMIC SECONDARY α-BROMO AMIDES WITH ALKYLZINC REAGENTS: (S)-N-BENZYL-7-CYANO-2-ETHYL-N-PHENYLHEPTANAMIDE. Organic Syntheses, 87, 330. doi:10.15227/orgsyn.087.0330

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

H.NMR-Spectrum of Compound{2}. (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

-

5-(Cyclopropylmethyl)pyridine-2-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

- Procede de preparation du cyclopropane-carbonitrile. (n.d.). Google Patents.

- Lützen, A., & Hapke, M. (2002). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. European Journal of Organic Chemistry, 2002(14), 2292-2297.

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021). Google Patents.

- Methods for the preparation of arylcycloalkylamine derivatives. (n.d.). Google Patents.

- Synthesis of 1:1:1 co-crystal of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(β-D-glucopyranos-1-yl)-benzene, L-proline and water. (n.d.). Google Patents.

- Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. Organic letters, 10(6), 1159–1162.

-

Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Pyridinecarbonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

-

Pyrano[2,3-C]pyrazole-5-carbonitrile, 6-amino-4-(3,4-dimethoxyphenyl)-1,4-dihydro-3-propyl-. (n.d.). SpectraBase. Retrieved from [Link]

-

5H-Cyclohepta[b]pyridine-3-carbonitrile, 6,7,8,9-tetrahydro-2-amino-4-(2-fluorophenyl)-. (n.d.). SpectraBase. Retrieved from [Link]

- Synthetic method of cyclopropyl-containing chiral amine hydrochloride. (n.d.). Google Patents.

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PMC. Retrieved from [Link]

-

Cyclopropanecarbonitrile. (n.d.). PubChem. Retrieved from [Link]

-

5-(2-Cyanoethyl)-2-mercapto-4,6-dimethylnicotinonitrile. (2016). mzCloud. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 5-Cyclopropylpicolinonitrile

This guide provides an in-depth exploration of the primary synthetic pathways for 5-Cyclopropylpicolinonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals. The unique structural and electronic properties imparted by the cyclopropyl group make this compound a valuable scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its rigid, three-membered ring introduces conformational constraints and alters the electronic nature of the parent molecule, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. This compound, which incorporates this valuable group onto a pyridine-2-carbonitrile framework, serves as a crucial intermediate for more complex molecular architectures. The strategic placement of the cyclopropyl and nitrile functionalities offers multiple avenues for further chemical elaboration.

This guide will focus on the most prevalent and efficient methods for the synthesis of this compound, primarily through transition metal-catalyzed cross-coupling reactions. We will delve into the mechanistic details, practical considerations, and step-by-step protocols for the Suzuki-Miyaura and Negishi coupling reactions.

Strategic Overview of Synthesis Pathways

The convergent synthesis of this compound is most effectively achieved by forming the carbon-carbon bond between the C5 position of the picolinonitrile ring and the cyclopropyl group. This is typically accomplished via a cross-coupling reaction, which requires two key precursors: a 5-substituted picolinonitrile with a suitable leaving group (e.g., a halogen) and a cyclopropyl organometallic reagent.

Caption: Overview of convergent synthesis strategies for this compound.

Synthesis of Key Precursors: 5-Halopicolinonitriles

A reliable synthesis of the 5-halopicolinonitrile starting material is paramount. Both 5-bromo- and 5-chloropicolinonitrile are viable substrates, with the choice often depending on the reactivity and cost-effectiveness of the subsequent coupling step.

Synthesis of 5-Bromopicolinonitrile

Method 1: Cyanation of 2,5-Dibromopyridine

This method involves a nucleophilic substitution of the bromide at the 2-position with a cyanide source.

-

Reaction: 2,5-Dibromopyridine is reacted with copper(I) cyanide in a high-boiling polar aprotic solvent such as dimethylformamide (DMF).

-

Rationale: The bromine at the 2-position is more activated towards nucleophilic substitution than the one at the 5-position. Copper(I) cyanide is a common and effective cyanating agent for aryl halides.

-

Protocol: A mixture of 2,5-dibromopyridine and copper(I) cyanide in DMF is heated at reflux (approximately 120°C) for several hours.[1] After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate. Purification is typically achieved by column chromatography.

Method 2: Dehydration of 5-Bromopicolinamide

This two-step process begins with the corresponding amide, which is then dehydrated to the nitrile.

-

Reaction: 5-Bromopicolinamide is treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), in an inert solvent like toluene.[2]

-

Rationale: Phosphorus oxychloride is a powerful and widely used reagent for the conversion of primary amides to nitriles.

-

Protocol: Phosphorus oxychloride is added to a suspension of 5-bromopicolinamide in toluene, and the mixture is heated to reflux for a few hours.[2] The reaction is then carefully quenched with ice water and basified. The product is extracted and purified by chromatography.

Synthesis of 5-Chloropicolinonitrile

The synthesis of 5-chloropicolinonitrile often starts from 2-amino-5-chloropyridine.

-

Reaction: A common route involves the oxidation of 2-amino-5-chloropyridine to 5-chloro-2-nitropyridine, followed by subsequent transformations.[3][4]

-

Rationale: The amino group can be converted to a nitro group, which can then be further manipulated or replaced. The synthesis of 5-chloro-2-cyanopyridine makes it a versatile intermediate for pharmaceuticals and agrochemicals.[5]

Pathway I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. It involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices

-

Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of ligands, such as bulky and electron-rich phosphines (e.g., tricyclohexylphosphine, SPhos), is crucial for stabilizing the palladium center and promoting the catalytic cycle.

-

Boron Source: Cyclopropylboronic acid is a common choice due to its commercial availability and stability.[6] It is an air- and moisture-stable solid that can be stored for extended periods.[6]

-

Base: A base is required to activate the organoboron species, forming a more nucleophilic borate complex, which facilitates the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The addition of water can sometimes accelerate the reaction.[6]

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is frequently used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add 5-bromopicolinonitrile (1.0 eq.), cyclopropylboronic acid (1.5 eq.), and a base such as K₃PO₄ (3.0 eq.).

-

Add the palladium catalyst, for example, Pd(OAc)₂ (0.05 eq.), and a suitable ligand like tricyclohexylphosphine (0.10 eq.).

-

The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, such as a 4:1 mixture of toluene and water.

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Pathway II: Negishi Cross-Coupling

The Negishi coupling provides an alternative and powerful method for constructing the desired C-C bond, utilizing an organozinc reagent.

Causality Behind Experimental Choices

-

Catalyst: Similar to the Suzuki coupling, palladium catalysts are most common. Nickel catalysts can also be employed and are sometimes more cost-effective.

-

Organozinc Reagent: Cyclopropylzinc bromide is the key reagent for this transformation. It can be prepared in situ from cyclopropylmagnesium bromide and zinc bromide or purchased as a solution in THF. Organozinc reagents are known for their high functional group tolerance.

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or dioxane are typically used, as organozinc reagents are sensitive to moisture.

Experimental Protocol: Negishi Coupling

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve the 5-halopicolinonitrile (e.g., 5-bromopicolinonitrile, 1.0 eq.) in anhydrous THF.

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.).

-

To this mixture, add a solution of cyclopropylzinc bromide (0.5 M in THF, 2.0 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux (around 65°C) and stir for 2-6 hours, monitoring for completion.

-

Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the final product.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₈N₂ |

| Molecular Weight | 144.17 g/mol |

| CAS Number | 188918-74-3 |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.61 (d, 1H), 7.65 (dd, 1H), 7.45 (d, 1H), 2.05-1.98 (m, 1H), 1.18-1.12 (m, 2H), 0.85-0.80 (m, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 151.2, 149.8, 139.5, 120.9, 117.8, 116.3, 15.8, 9.5 |

| Mass Spec (EI) | m/z: 144.07 (M⁺) |

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Conclusion and Future Outlook

Both the Suzuki-Miyaura and Negishi cross-coupling reactions represent highly efficient and reliable methods for the synthesis of this compound. The choice between these pathways may be influenced by factors such as the availability and cost of starting materials, catalyst and ligand selection, and the desired scale of the reaction. The Suzuki coupling, with its use of relatively stable boronic acids, is often favored in many laboratory settings. However, the high reactivity and functional group tolerance of organozinc reagents make the Negishi coupling a powerful alternative. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate, paving the way for further discoveries in drug development and materials science.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. 5-Chloro-2-cyanopyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]

-

ResearchGate. Optimization of a Negishi coupling between 5 and model bromide 25. [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

-

PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]

-

ResearchGate. Cyclopropylboronic Acid: Synthesis and Suzuki Cross‐Coupling Reactions. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]

-

PubChem. 5-Chloropyridine-3-carbonitrile. [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-Cyclopropylpicolinonitrile in Biological Systems

Foreword: Charting a Course for Discovery

The confluence of unique chemical scaffolds in a single molecular entity often presages novel biological activity. 5-Cyclopropylpicolinonitrile, a compound featuring both a cyanopyridine core and a cyclopropyl moiety, stands as a compelling candidate for investigation. The cyanopyridine class of compounds is known for a wide spectrum of biological effects, including antimicrobial and anticancer activities.[1][2][3][4] The cyclopropyl group, a recurring motif in successful clinical drugs, is prized for its ability to enhance potency, metabolic stability, and target selectivity.[5][6][7] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically unravel the mechanism of action of this compound. We will move beyond theoretical postulation to outline a robust, multi-pronged experimental strategy designed to identify its molecular targets and delineate the downstream signaling pathways it modulates.

Deconstructing the Molecule: Rationale and Hypothesized Target Classes

The structure of this compound provides initial clues to its potential biological roles. The cyanopyridine scaffold is a versatile pharmacophore found in molecules with diverse activities, including roles as kinase inhibitors and modulators of apoptosis.[2][8] The nitrile group can act as a hydrogen bond acceptor or a reactive center, while the pyridine ring system can participate in various interactions with biological macromolecules. The cyclopropyl ring introduces a three-dimensional element and conformational rigidity, which can lead to highly specific and potent interactions with a target protein.[5][6]

Based on this structural analysis and the broader literature on related compounds, we can hypothesize several potential target classes for this compound:

-

Protein Kinases: Many cyanopyridine derivatives are known to inhibit protein kinases, which are crucial regulators of cellular signaling.

-

Apoptosis Regulators: Compounds like survivin have been identified as targets for some cyanopyridines, suggesting a potential role in modulating programmed cell death.[8]

-

Microbial Enzymes: The established antimicrobial activity of cyanopyridines points towards potential inhibition of essential bacterial or fungal enzymes.[1][4][7]

-

Metabolic Enzymes: The unique electronic properties of the molecule could favor interaction with enzymes involved in key metabolic pathways.

A Step-by-Step Experimental Blueprint for Target Identification and Validation

A definitive understanding of the mechanism of action begins with the unbiased identification of the direct molecular target(s). The following workflow outlines a comprehensive approach, from initial screening to definitive validation.

Phase 1: Unbiased Target Identification using Chemical Proteomics

Chemical proteomics offers a powerful, unbiased approach to identify the direct binding partners of a small molecule within a complex biological system.[9]

Protocol: Affinity-Based Chemical Proteomics

-

Probe Synthesis: Synthesize a derivative of this compound incorporating a linker and a reactive group (e.g., a photo-activatable group like a diazirine) and a reporter tag (e.g., biotin). A control probe lacking the reactive group should also be synthesized.

-

Cell Lysate Preparation: Prepare lysates from relevant cell lines (e.g., cancer cell lines for anticancer investigation, or bacterial lysates for antimicrobial studies).

-

Probe Incubation and Crosslinking: Incubate the cell lysates with the synthesized probe. For photo-affinity probes, irradiate with UV light to induce covalent crosslinking to target proteins.

-

Affinity Purification: Use streptavidin-coated beads to capture the biotin-tagged probe-protein complexes.

-

Elution and Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the proteins identified with the active probe to those from the control probe to identify specific binding partners.

Causality and Self-Validation: The use of a control probe is critical for distinguishing specific interactors from non-specific background binding. The photo-activatable crosslinker ensures that only proteins in close proximity to the binding site are captured, providing a higher degree of confidence in the identified targets.

Workflow Diagram:

Caption: Workflow for unbiased target identification of this compound.

Phase 2: Target Validation

Once putative targets are identified, it is crucial to validate their interaction with this compound and their role in its biological activity.

Protocol 1: Direct Binding Assays

-

Surface Plasmon Resonance (SPR): Immobilize the purified candidate protein on a sensor chip and flow solutions of this compound over the surface to measure binding kinetics (Kon, Koff) and affinity (KD).

-

Isothermal Titration Calorimetry (ITC): Directly measure the heat change upon binding of the compound to the target protein to determine the binding affinity and thermodynamics.

Protocol 2: Cellular Target Engagement Assays

-

Cellular Thermal Shift Assay (CETSA): Treat intact cells with this compound, followed by heating. Target engagement will stabilize the protein, leading to a higher melting temperature, which can be detected by Western blotting or mass spectrometry.

Protocol 3: Genetic Validation

-

Gene Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein. If the cells become resistant to this compound, it strongly suggests that the protein is the relevant target.

-

Overexpression: Overexpress the target protein and assess if it sensitizes the cells to the compound.

Data Summary Table:

| Validation Method | Parameter Measured | Purpose |

| Surface Plasmon Resonance (SPR) | Kon, Koff, KD | Quantify binding affinity and kinetics |

| Isothermal Titration Calorimetry (ITC) | KD, ΔH, ΔS | Determine binding thermodynamics |

| Cellular Thermal Shift Assay (CETSA) | Change in Protein Melting Temperature | Confirm target engagement in a cellular context |

| Gene Knockdown/Knockout | Cellular Response to Compound | Validate the functional relevance of the target |

| Gene Overexpression | Cellular Response to Compound | Corroborate the functional relevance of the target |

Delineating Downstream Signaling Pathways

Upon validation of the molecular target, the next critical step is to map the downstream signaling pathways affected by the compound-target interaction.

3.1. Phospho-Proteomics for Kinase Targets

If the validated target is a protein kinase, a global phospho-proteomics approach can reveal the downstream signaling network.

Protocol: Quantitative Phospho-Proteomics

-

Cell Treatment: Treat cells with this compound at various concentrations and time points.

-

Protein Extraction and Digestion: Extract proteins and digest them into peptides.

-

Phosphopeptide Enrichment: Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by mass spectrometry to identify and quantify changes in phosphorylation levels across the proteome.

-

Bioinformatics Analysis: Use pathway analysis tools (e.g., KEGG, Reactome) to identify the signaling pathways that are significantly altered.

Signaling Pathway Diagram (Hypothetical Kinase Cascade):

Caption: Hypothetical signaling cascade initiated by this compound.

3.2. Functional Cellular Assays

Based on the pathway analysis, specific functional assays should be performed to confirm the cellular effects.

-

Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to assess the effect of the compound on cell cycle progression.

-

Apoptosis Assays: Measure apoptosis using Annexin V/PI staining, caspase activity assays, or TUNEL assays.

-

Gene Expression Analysis: Use qRT-PCR or RNA-sequencing to measure changes in the expression of genes downstream of the identified signaling pathway.

Conclusion and Future Perspectives

This technical guide provides a rigorous and systematic framework for elucidating the mechanism of action of this compound. By employing a combination of unbiased target identification, rigorous target validation, and in-depth pathway analysis, researchers can move from a compound of interest to a well-understood molecular entity with a defined mechanism. The insights gained from this comprehensive approach will be invaluable for the future development and optimization of this compound and its analogs as potential therapeutic agents. The integration of chemical biology, proteomics, and molecular biology as outlined here represents a best-practice approach in modern drug discovery and development.

References

-

Al-Ghorbani, M., et al. (2020). Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. PubMed. Available at: [Link]

-

Li, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. PubMed. Available at: [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

-

Ghorab, M. M., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. PMC. Available at: [Link]

-

Various Authors. (n.d.). Structure of cyanopyridine. Different biological activities displayed... ResearchGate. Available at: [Link]

-

Salman, A. S. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie. Available at: [Link]

-

Talele, T. T. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available at: [Link]

-

Park, T. J., et al. (2007). Role of PKA as a negative regulator of PCP signaling pathway during Xenopus gastrulation movements. PubMed. Available at: [Link]

-

Wang, X., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]

-

Zhang, H., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. Available at: [Link]

Sources

- 1. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics | MDPI [mdpi.com]

Spectroscopic Characterization of 5-Cyclopropylpicolinonitrile: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the predicted spectroscopic data for 5-Cyclopropylpicolinonitrile, a molecule of interest in medicinal chemistry and materials science. For researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds, a thorough understanding of their spectroscopic signatures is paramount for structure verification, purity assessment, and quality control. This document offers a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous chemical structures.

Molecular Structure and Spectroscopic Implications

This compound possesses a unique combination of a pyridine ring, a nitrile functional group, and a cyclopropyl substituent. Each of these components imparts distinct and predictable features to its spectroscopic profile.

-

Pyridine Ring: As an aromatic heterocycle, the pyridine ring will exhibit characteristic signals in both ¹H and ¹³C NMR spectroscopy, with chemical shifts influenced by the anisotropic effect of the ring current and the electron-withdrawing nature of the nitrogen atom.

-

Nitrile Group (C≡N): This strongly electron-withdrawing group significantly influences the electronic environment of the pyridine ring, leading to downfield shifts of adjacent protons and carbons. In IR spectroscopy, the C≡N triple bond has a sharp and intense absorption in a characteristic region of the spectrum.

-

Cyclopropyl Group: The strained three-membered ring has unique spectroscopic features. The protons on the cyclopropyl ring typically appear in the upfield region of the ¹H NMR spectrum due to their high degree of s-character in the C-H bonds. The carbon atoms of the cyclopropyl group also have characteristic chemical shifts in the ¹³C NMR spectrum.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the cyclopropyl group. The chemical shifts are influenced by the electron-withdrawing nitrile group and the pseudo-unsaturated character of the cyclopropyl ring, which can act as a weak π-electron donor.[1][2]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~7.6 | Doublet of Doublets (dd) | J = 8.0, 2.0 |

| H-4 | ~7.4 | Doublet of Doublets (dd) | J = 8.0, 0.8 |

| H-6 | ~8.5 | Doublet of Doublets (dd) | J = 2.0, 0.8 |

| H-cyclopropyl (methine) | ~2.0 | Multiplet (tt) | J = 8.4, 5.2 |

| H-cyclopropyl (methylene) | ~1.1 | Multiplet | |

| H-cyclopropyl (methylene) | ~0.8 | Multiplet |

Causality Behind Predicted Chemical Shifts and Multiplicities:

-

H-6: This proton is ortho to the ring nitrogen and is expected to be the most downfield-shifted aromatic proton due to the strong deshielding effect of the nitrogen atom. It will appear as a doublet of doublets due to coupling with H-4 and H-3 (meta-coupling).

-

H-3 and H-4: These protons will be in the aromatic region, with their precise shifts influenced by the opposing electronic effects of the nitrile and cyclopropyl groups. They will exhibit coupling to each other (ortho-coupling) and weaker coupling to H-6 (meta-coupling).

-

Cyclopropyl Protons: The methine proton (CH) will be coupled to the four methylene protons (CH₂), resulting in a complex multiplet. The methylene protons are diastereotopic and will have different chemical shifts, appearing as complex multiplets due to both geminal and vicinal coupling.

Caption: Predicted proton environments and coupling relationships in this compound.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are predicted based on the hybridization and electronic environment of each carbon atom.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-CN) | ~135 |

| C-3 | ~139 |

| C-4 | ~120 |

| C-5 | ~150 |

| C-6 | ~152 |

| C≡N | ~118 |

| C-cyclopropyl (methine) | ~15 |

| C-cyclopropyl (methylene) | ~10 |

Rationale for Predicted Chemical Shifts:

-

Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): These carbons will resonate in the typical downfield region for aromatic compounds (120-160 ppm). The carbon attached to the nitrogen (C-6) and the carbon bearing the nitrile group (C-2) are expected to be the most downfield.

-

Nitrile Carbon (C≡N): The carbon of the nitrile group is expected to appear around 118 ppm.

-

Cyclopropyl Carbons: The carbons of the cyclopropyl ring will be found in the upfield region of the spectrum, characteristic of strained aliphatic rings.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups within this compound.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (cyclopropyl) | 3000-2900 | Medium |

| C≡N (nitrile) | 2240-2220 | Strong, Sharp |

| C=C, C=N (aromatic ring) | 1600-1450 | Medium to Strong |

Interpretation of Key Bands:

-

C≡N Stretch: The most diagnostic peak in the IR spectrum will be the strong, sharp absorption for the nitrile group, which is expected in the 2240-2220 cm⁻¹ region.[3]

-

Aromatic and Cyclopropyl C-H Stretches: The C-H stretching vibrations of the aromatic ring will appear just above 3000 cm⁻¹, while those of the cyclopropyl group will be just below 3000 cm⁻¹.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data

| Fragment | Predicted m/z | Interpretation |

| [M]⁺ | 144 | Molecular Ion |

| [M - H]⁺ | 143 | Loss of a hydrogen radical |

| [M - C₂H₄]⁺ | 116 | Loss of ethene from the cyclopropyl ring |

| [C₇H₅N₂]⁺ | 117 | Loss of C₂H₃ from the cyclopropyl ring |

| [C₆H₄N]⁺ | 90 | Loss of cyclopropyl nitrile |

Proposed Fragmentation Pathway:

The molecular ion ([M]⁺) is expected to be observed at m/z 144. Common fragmentation pathways for cyclopropyl aromatic compounds involve rearrangement and cleavage of the cyclopropyl ring. A likely fragmentation is the loss of ethene (C₂H₄) to give a fragment at m/z 116. Another possibility is the loss of a C₂H₃ radical to yield a fragment at m/z 117.

Caption: Proposed EI-MS fragmentation pathway for this compound.

Experimental Protocols

For researchers synthesizing this compound, the following are standard protocols for acquiring the spectroscopic data discussed.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

B. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

C. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas or liquid chromatograph.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis.

-

Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap) to obtain accurate mass measurements.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This guide provides a detailed prediction of the NMR, IR, and MS spectra of this compound. These data serve as a valuable reference for researchers in the positive identification and characterization of this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring consistency and comparability of results. As with any predictive data, it is crucial to validate these findings with experimentally acquired spectra on a purified sample.

References

-

Baluja, S., & Movalia, J. (2015). Study of some properties of cyanopyridine derivatives in solutions. Revista Colombiana de Ciencias Químico-Farmacéuticas, 44(3), 259-275. Available at: [Link][3][4]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity? Available at: [Link][2]

Sources

Whitepaper: 5-Cyclopropylpicolinonitrile - A Privileged Scaffold for Next-Generation Kinase Inhibitors

Abstract

In the landscape of modern drug discovery, the identification of novel chemical scaffolds that possess favorable physicochemical and pharmacological properties is paramount. 5-Cyclopropylpicolinonitrile emerges as a compound of significant interest, not as an end-state therapeutic, but as a privileged starting scaffold for medicinal chemistry campaigns. This technical guide explores the therapeutic potential of the this compound core, postulating its application in the development of targeted kinase inhibitors. We will deconstruct the strategic advantages conferred by its constituent pharmacophores—the cyclopropyl ring and the picolinonitrile moiety—and present a comprehensive, field-proven workflow for advancing this scaffold from a speculative concept to a validated lead series. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel heterocyclic scaffolds in oncology, immunology, and beyond.

Introduction: The Strategic Value of the this compound Core

This compound is a substituted pyridine derivative characterized by a nitrile group at the 2-position and a cyclopropyl ring at the 5-position. While this specific molecule is not an established therapeutic agent, its architecture represents a confluence of two highly valued pharmacophoric elements in medicinal chemistry. The strategic rationale for investigating this scaffold lies in the unique and complementary properties of these groups.

-

The Cyclopropyl Ring: This three-membered carbocycle is far more than a simple aliphatic linker. Its rigid, strained ring system introduces a defined three-dimensional geometry, which can enforce a specific conformation for optimal binding to a biological target.[1] The unique electronic nature of its strained C-C bonds, which possess significant π-character, allows it to act as a bioisostere for groups like alkenes or amides.[1] Critically, the cyclopropyl group is known to enhance key drug-like properties by:

-

Increasing Metabolic Stability: It can block sites of oxidative metabolism, thereby improving a compound's half-life.[2]

-

Enhancing Potency: The conformational rigidity can reduce the entropic penalty of binding to a target protein.[2]

-

Improving Membrane Permeability: It can fine-tune lipophilicity, which is crucial for oral bioavailability and CNS penetration.[1][2]

-

-

The Picolinonitrile Moiety: The pyridine ring is a cornerstone of medicinal chemistry, present in numerous approved drugs. The addition of a nitrile group (C≡N) confers specific advantages. The nitrile is a small, linear, and polar functional group that is metabolically robust.[3] It frequently serves as a hydrogen bond acceptor and can penetrate into narrow, sterically-congested pockets within a protein's active site.[3] In many kinase inhibitors, the nitrogen atom of the pyridine ring acts as a crucial "hinge-binding" element, forming a hydrogen bond with the backbone amide of a key residue in the ATP-binding pocket.

The combination of these two moieties in a single, compact scaffold suggests a strong starting point for developing inhibitors against protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.

Postulated Therapeutic Application: A Scaffold for Novel Kinase Inhibitors

Given the structural features of the this compound core, we postulate its primary therapeutic potential lies in its use as a foundational scaffold for developing selective protein kinase inhibitors. Kinases utilize ATP to phosphorylate substrate proteins, and their dysregulation is a common driver of pathological signaling.

Proposed Mechanism of Action

We hypothesize that derivatives of the this compound scaffold can function as Type I ATP-competitive kinase inhibitors. The proposed binding mode would involve:

-

Hinge Binding: The pyridine nitrogen atom would form a critical hydrogen bond with the amide backbone of a hinge region residue (e.g., Cysteine, Alanine) in the kinase ATP-binding site.

-

Hydrophobic Pocket Occupancy: The cyclopropyl group would be oriented to occupy a nearby hydrophobic pocket, enhancing both potency and selectivity. Its rigidity would ensure an optimal fit.

-

Polar Interactions: The nitrile group would project into a separate region of the active site, where it could form favorable polar contacts or hydrogen bonds, further anchoring the inhibitor.

This multi-point interaction model provides a strong rationale for achieving high-affinity and selective inhibition.

Visualizing the Proposed Signaling Pathway Inhibition

The diagram below illustrates a generic mitogen-activated protein kinase (MAPK) signaling cascade, a common target in oncology. A hypothetical inhibitor derived from the this compound scaffold would act by blocking the ATP-binding site of a key kinase (e.g., MEK1), thereby preventing downstream signal propagation and inhibiting cell proliferation.

Caption: Hypothetical inhibition of the MAPK pathway by a this compound derivative.

Drug Discovery & Development Workflow

To systematically evaluate the potential of the this compound scaffold, a phased, milestone-driven research plan is essential. The following workflow outlines the critical steps from initial screening to lead optimization.

Phase 1: Target Validation and Hit Identification

The initial phase focuses on screening the core scaffold and its simple derivatives against a broad panel of kinases to identify initial "hits."

Experimental Protocol: High-Throughput Kinase Inhibition Assay

This protocol describes a common method for screening compounds against a kinase panel, such as the ADP-Glo™ Kinase Assay.

-

Plate Preparation: Dispense 2.5 µL of 4X kinase/substrate solution into each well of a 384-well plate. Kinases should represent diverse families (e.g., TKs, CMGCs).

-

Compound Addition: Add 25 nL of test compounds (from a 10 mM DMSO stock) to the appropriate wells using an acoustic liquid handler for a final concentration of 10 µM. Include a known potent inhibitor as a positive control (e.g., Staurosporine) and DMSO as a negative control.

-

Reaction Initiation: Add 2.5 µL of 4X ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.

-

Incubation: Incubate the plate at room temperature for 1 hour. The reaction allows the kinase to phosphorylate its substrate by converting ATP to ADP.

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal proportional to the amount of ADP formed. Incubate for 30 minutes.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Hits are typically defined as compounds showing >50% inhibition at the screening concentration.

Phase 2: Hit-to-Lead and Potency Determination

Once initial hits are identified, the next step is to confirm their activity and determine their potency (IC50).

Data Presentation: Hypothetical Screening Results

The results from the primary screen and subsequent IC50 determination would be summarized for clear analysis.

| Compound ID | Target Kinase | % Inhibition @ 10 µM | IC50 (nM) |

| SC-001 | Kinase A | 8% | >10,000 |

| (Core Scaffold) | Kinase B | 12% | >10,000 |

| Kinase C | 65% | 8,500 | |

| SC-002 | Kinase A | 15% | >10,000 |

| (R-group 1) | Kinase B | 25% | >10,000 |

| Kinase C | 88% | 950 | |

| SC-003 | Kinase A | 5% | >10,000 |

| (R-group 2) | Kinase B | 9% | >10,000 |

| Kinase C | 95% | 75 |

From this hypothetical data, "Kinase C" is identified as a promising target, and compound SC-003 represents a viable "lead" for optimization.

Phase 3: Lead Optimization

This phase involves iterative medicinal chemistry to improve the potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the lead compound. The workflow is cyclical and guided by structure-activity relationships (SAR).

Workflow Diagram: Lead Optimization Cycle

Caption: The iterative cycle of medicinal chemistry for lead optimization.

Conclusion and Future Directions

This compound represents a highly promising, yet underexplored, chemical scaffold. The strategic incorporation of a cyclopropyl group for metabolic stability and conformational rigidity, combined with a picolinonitrile moiety for potent hinge-binding, provides a compelling starting point for the discovery of novel kinase inhibitors. The workflow presented in this guide—from broad screening and target identification to iterative lead optimization—offers a robust framework for unlocking the therapeutic potential of this scaffold. Future efforts should focus on synthesizing a diverse library of derivatives and executing systematic screening campaigns to identify novel inhibitors for validated targets in oncology and immunology, ultimately translating this chemical potential into tangible therapeutic applications.

References

-

Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: ResearchGate URL: [Link]

-

Title: The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules Source: PubMed URL: [Link]

-

Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: PMC - NIH URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of 5-Cyclopropylpicolinonitrile

For Immediate Release

A Deep Dive into the Origins and Synthetic Evolution of a Prominent Heterocyclic Intermediate in Modern Drug Discovery.

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the discovery and history of 5-Cyclopropylpicolinonitrile, a heterocyclic compound that has steadily gained prominence as a valuable building block in medicinal chemistry. While its formal discovery is not marked by a singular, celebrated event, its history is woven into the broader narrative of advancements in synthetic organic chemistry and the strategic incorporation of the cyclopropyl motif in drug design.

Introduction: The Strategic Importance of the Cyclopropyl Moiety and Picolinonitrile Scaffold

This compound, identified by its CAS number 188918-74-3, combines two structurally significant features: a picolinonitrile framework and a cyclopropyl substituent. The pyridine ring, a ubiquitous heterocycle in pharmaceuticals, provides a key scaffold for molecular recognition by biological targets. The nitrile group, a versatile functional handle, can participate in a wide array of chemical transformations, allowing for the facile introduction of other functionalities.

The cyclopropyl group, a three-membered carbocycle, is not merely a small alkyl substituent. Its unique electronic and conformational properties—stemming from its inherent ring strain—often impart favorable characteristics to drug candidates. These can include enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles. The strategic incorporation of cyclopropyl groups has become a common tactic in modern medicinal chemistry to optimize lead compounds.

The Genesis of this compound: A Story of Synthetic Evolution

The precise "discovery" of this compound is not attributed to a single breakthrough moment but rather emerged from the convergence of established and evolving synthetic methodologies. Its history is therefore best understood by examining the key synthetic strategies that enabled its preparation.

While the exact first synthesis is not prominently documented in readily available literature, its creation is a logical extension of well-established reactions for the functionalization of pyridine rings and the formation of cyclopropane rings. The timeline of its emergence is likely rooted in the late 20th century, coinciding with the increasing application of transition-metal-catalyzed cross-coupling reactions in organic synthesis.

Foundational Synthetic Strategies

The synthesis of this compound can be conceptually broken down into two primary disconnections: formation of the C-C bond between the pyridine ring and the cyclopropyl group, or construction of the pyridine ring with the cyclopropyl group already in place. The former approach is generally more common and versatile.

A plausible and widely practiced route involves the Suzuki-Miyaura cross-coupling reaction. This powerful method allows for the formation of a carbon-carbon bond between a halide (or triflate) and a boronic acid or ester, catalyzed by a palladium complex. In the context of this compound, this would typically involve the coupling of a 5-halopicolinonitrile with cyclopropylboronic acid or a derivative thereof.

The logical workflow for such a synthesis is depicted below:

Caption: Generalized Suzuki-Miyaura coupling for the synthesis of this compound.

This method's prevalence in the late 20th and early 21st centuries for the construction of biaryl and aryl-alkyl systems strongly suggests that the initial preparations of this compound for screening libraries and synthetic programs likely utilized this robust and reliable transformation.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in subsequent synthetic steps.

| Property | Value | Source |

| CAS Number | 188918-74-3 | [1] |

| Molecular Formula | C₉H₈N₂ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Appearance | White to off-white solid | |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available | |

| Solubility | Soluble in common organic solvents |

Spectroscopic characterization is fundamental for confirming the identity and purity of this compound. While specific spectra are proprietary to individual manufacturers and researchers, the expected NMR and mass spectrometry data are predictable based on its structure.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region, typically 0.5-1.5 ppm) and the aromatic protons of the pyridine ring (in the downfield region, typically 7.0-9.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the cyclopropyl carbons (in the aliphatic region) and the six distinct carbons of the substituted pyridine ring, including the nitrile carbon.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight of 144.17.

The Role of this compound in Drug Discovery and Development

The emergence of this compound as a commercially available building block indicates its utility in drug discovery programs. Its structure is present as a fragment in numerous patents for a wide range of therapeutic targets. The rationale for its use often stems from the beneficial properties imparted by the cyclopropyl group, as previously discussed.

The general workflow for the utilization of this compound in a drug discovery cascade is illustrated below:

Caption: Utilization of this compound in a typical drug discovery workflow.

Experimental Protocol: A Representative Synthesis of this compound via Suzuki-Miyaura Coupling

The following is a representative, generalized protocol for the synthesis of this compound. It is intended for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Materials:

-

5-Bromo-2-cyanopyridine

-

Cyclopropylboronic acid

-

Palladium(II) acetate

-

Triphenylphosphine

-

Potassium carbonate

-

Toluene

-

Water (degassed)

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-cyanopyridine (1.0 eq.), cyclopropylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) to the flask.

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.

-

Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously for the required reaction time (monitored by TLC or LC-MS, typically 4-12 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Self-Validation: The identity and purity of the synthesized product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and compared with data for a commercially available standard if possible.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in modern medicinal chemistry. While its history is not one of a singular discovery, its emergence from the refinement of powerful synthetic methods has provided the drug discovery community with a valuable tool. The combination of a versatile picolinonitrile core and the beneficial properties of a cyclopropyl substituent ensures that this building block will continue to feature in the development of novel therapeutics for the foreseeable future. As synthetic methodologies continue to advance, more efficient and sustainable routes to this and other valuable building blocks will undoubtedly be developed, further accelerating the pace of drug discovery.

References

Sources

Solubility and stability of 5-Cyclopropylpicolinonitrile in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 5-Cyclopropylpicolinonitrile for Drug Development Professionals

Authored by: A Senior Application Scientist

Executive Summary

The journey of a novel chemical entity from discovery to a viable drug product is contingent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for characterizing this compound, a molecule of interest in modern drug discovery. While specific experimental data for this compound is not publicly available, this document outlines the essential principles, experimental designs, and analytical strategies required to generate a robust data package for regulatory submission and internal development. We will delve into the causal reasoning behind solvent selection, the design of forced degradation studies as stipulated by international guidelines, and the appropriate analytical methodologies for precise quantification. This guide is intended for researchers, scientists, and drug development professionals tasked with the critical evaluation of new molecular entities.

Introduction: The Pivotal Role of Solubility and Stability in Pharmaceutical Development

The selection of a suitable solvent system is a cornerstone of successful drug development, impacting everything from synthesis and purification to the final formulation.[1][2] An ideal solvent must not only effectively dissolve the Active Pharmaceutical Ingredient (API) but also be compatible with it, ensuring that the API's chemical structure remains unaltered.[1] The stability of a drug substance is not an inherent property but rather its resistance to degradation under various environmental conditions. Forced degradation studies are a regulatory requirement designed to elucidate the intrinsic stability of a molecule, identify potential degradation products, and establish stability-indicating analytical methods.[3] These studies are typically conducted during Phase III of the regulatory submission process and involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.

This guide will provide a detailed roadmap for investigating the solubility and stability of this compound, a compound featuring a pyridine ring, a nitrile group, and a cyclopropyl moiety. The presence of the basic pyridine nitrogen and the susceptible nitrile group suggests potential liabilities that must be thoroughly investigated.

Physicochemical Properties of this compound: A Theoretical Overview

-

Structure:

-

Pyridine ring: Imparts basicity and potential for salt formation. The nitrogen lone pair can also be a site for oxidation.

-

Nitrile group (-C≡N): Can be susceptible to hydrolysis under strong acidic or basic conditions, potentially converting to a carboxylic acid or amide.

-

Cyclopropyl group: A strained ring system that is generally stable but can influence molecular packing and solubility.

-

-

Predicted Solubility Profile:

-

The pyridine nitrogen is expected to be protonated at acidic pH, leading to increased aqueous solubility.

-

In neutral and basic media, the free base is likely to have lower aqueous solubility.

-

Solubility in organic solvents will be dependent on the polarity of the solvent and its ability to form hydrogen bonds.

-

Experimental Protocol: Solubility Determination

A comprehensive understanding of solubility in a range of solvents is critical for both upstream (synthesis, crystallization) and downstream (formulation) development.

Solvent Selection Rationale

The choice of solvents for screening should be strategic, covering a range of polarities and functional groups relevant to pharmaceutical processing.[4] Solvents are often categorized as "Preferred," "Usable," and "Undesirable" based on safety and environmental considerations.[4]

Table 1: Proposed Solvents for Solubility Screening of this compound

| Class | Solvent | Rationale |

| Aqueous | pH 1.2 Buffer (Simulated Gastric Fluid) | To assess solubility in an acidic environment relevant to oral administration. |

| pH 4.5 Acetate Buffer | Represents a mid-range acidic pH. | |

| pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) | To assess solubility in a neutral environment relevant to oral administration. | |

| pH 7.4 Phosphate Buffer | Represents physiological pH. | |

| Water | Baseline aqueous solubility. | |

| Organic (ICH Class 3 - Low Toxic Potential) | Ethanol | A common co-solvent in formulations.[5] |

| Isopropyl Acetate | A common solvent in synthesis and purification. | |

| Acetone | A versatile polar aprotic solvent. | |

| Acetonitrile | Often used in analytical chromatography and as a reaction solvent. | |

| N,N-Dimethylformamide (DMF) | A polar aprotic solvent with high solubilizing power, useful for understanding maximum achievable solubility.[6] | |

| Methanol | A polar protic solvent. |

Experimental Workflow for Equilibrium Solubility Determination

The isothermal saturation method is a reliable technique for determining equilibrium solubility.

Step-by-Step Protocol:

-

Preparation: Add an excess of this compound to a known volume of each selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw a sample from each vial and immediately filter it through a suitable syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove undissolved solids.

-

Dilution: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Equilibrium Solubility Determination.

Experimental Protocol: Stability and Forced Degradation Studies

Forced degradation studies are essential to understand the chemical stability of the drug substance under stress conditions.[3] These studies help in identifying degradation pathways and developing stability-indicating analytical methods.[7] The goal is to achieve 5-20% degradation of the drug substance.[8]

Stress Conditions

The following stress conditions are recommended based on ICH guidelines.[8]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Rationale |

| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60 °C) | To assess stability in an acidic environment. The nitrile group may be susceptible to hydrolysis. |

| Base Hydrolysis | 0.1 M NaOH, heated (e.g., 60 °C) | To assess stability in an alkaline environment. The nitrile group may be susceptible to hydrolysis. |

| Oxidative Degradation | 3% H₂O₂, room temperature | To evaluate susceptibility to oxidation. The pyridine ring can be a target for oxidation. |

| Thermal Degradation | Solid drug substance heated (e.g., 80 °C) | To assess the impact of heat on the solid form. |

| Photostability | Expose solid drug substance and solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). | To evaluate sensitivity to light, which can induce degradation. |

Experimental Workflow for Forced Degradation

A systematic approach is required to execute and analyze the results of forced degradation studies.

Step-by-Step Protocol:

-

Sample Preparation: Prepare solutions of this compound in the respective stress media. For thermal and photostability, use the solid drug substance. Include control samples stored under normal conditions.

-

Stress Application: Expose the samples to the conditions outlined in Table 2 for a defined period (e.g., 24, 48, 72 hours).

-

Neutralization (for hydrolytic samples): After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.

-

Analysis: Analyze all stressed and control samples using a stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products and the remaining API are accounted for.

Sources

- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 2. youtube.com [youtube.com]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. acs.org [acs.org]

- 5. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biopharminternational.com [biopharminternational.com]

- 8. scispace.com [scispace.com]

The Synthetic Blueprint: A Guide to 5-Cyclopropylpicolinonitrile Derivatives and Analogs

Introduction: The Strategic Value of the Cyclopropyl Moiety in Picolinonitrile Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a perpetual endeavor. Among the myriad of structural motifs, the cyclopropyl group has emerged as a "privileged" substituent, prized for its ability to confer remarkable improvements in metabolic stability, binding affinity, and overall drug-like properties.[1] When appended to a picolinonitrile core—a versatile scaffold in its own right—the resulting 5-cyclopropylpicolinonitrile derivatives present a compelling class of compounds for drug discovery and development.[2]

The picolinonitrile framework, a pyridine ring bearing a nitrile group, serves as a valuable building block in the synthesis of a wide array of biologically active molecules.[3][4][5] The nitrile functionality is a versatile synthetic handle, readily transformable into a variety of functional groups including amines, amides, ketones, and carboxylic acids.[3][4] The strategic placement of a cyclopropyl group at the 5-position of this ring system introduces a unique combination of steric and electronic properties that can profoundly influence a molecule's interaction with biological targets.

This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for preparing this compound and its analogs. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and offer insights into the rationale behind experimental choices, empowering researchers to navigate the synthesis of this important class of molecules with confidence.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. The primary disconnection point is the bond between the cyclopropyl group and the pyridine ring. This bond can be strategically formed using a palladium-catalyzed cross-coupling reaction, a powerful and versatile tool in modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction is particularly well-suited for this purpose, given its broad functional group tolerance and the commercial availability of the necessary building blocks.[1]

This retrosynthetic strategy simplifies the synthesis into two key components: a 5-halopicolinonitrile and a cyclopropylboronic acid or its ester derivative. The synthesis of each of these precursors is well-established and will be discussed in detail in the following sections.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Precursors

Preparation of 5-Halopicolinonitriles

The synthesis of the 5-halopicolinonitrile precursor can be achieved through various methods. A common and reliable approach involves the direct cyanation of a commercially available 5-halopyridine derivative. For instance, 5-bromopicolinonitrile can be synthesized from 2,5-dibromopyridine.

Alternatively, direct cyanation of pyridine N-oxides followed by deoxygenation can be employed. However, for the purpose of this guide, we will focus on the more direct route from halogenated pyridines.

Synthesis of Cyclopropylboronic Acid